Acetamide, N-nitroso-N-propyl-
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Overview
Description
Acetamide, N-nitroso-N-propyl- is an organic compound with the molecular formula C5H10N2O2. It is a member of the N-nitroso compounds, which are known for their potential mutagenic and carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-nitroso-N-propyl- typically involves the nitrosation of N-propylacetamide. This can be achieved by reacting N-propylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to control the formation of the desired product and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-nitroso-N-propyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-nitroso-N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-nitroso-N-propyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other N-nitroso compounds.
Biology: Studies on its mutagenic and carcinogenic properties help in understanding the mechanisms of cancer development.
Medicine: Research on its biological effects contributes to the development of cancer prevention strategies.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-nitroso-N-propyl- involves the formation of DNA adducts, which can lead to mutations and cancer. The nitroso group is highly reactive and can interact with nucleophilic sites in DNA, causing alkylation and subsequent genetic mutations. This compound primarily targets guanine bases in DNA, leading to the formation of O6-alkylguanine adducts.
Comparison with Similar Compounds
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
Acetamide, N-nitroso-N-propyl- is unique due to its specific alkyl chain length and the presence of both acetamide and nitroso functional groups. This combination of features influences its reactivity and biological effects, distinguishing it from other N-nitroso compounds.
Properties
CAS No. |
67809-15-8 |
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Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-nitroso-N-propylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-3-4-7(6-9)5(2)8/h3-4H2,1-2H3 |
InChI Key |
PPGQNFVRUSFPKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)C)N=O |
Origin of Product |
United States |
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